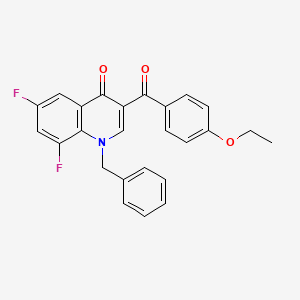

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinolone derivative, which is a class of compounds that are widely studied for their biological activity. Quinolones are known for their antibacterial properties and are used as antibiotics . The benzyl and ethoxybenzoyl groups attached to the quinolone core could potentially modify its properties and biological activity.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinolones are known to undergo various reactions including substitutions at the benzylic position .科学的研究の応用

Multicomponent Reactions (MCRs) and Drug Discovery

The compound’s structure suggests its potential as a building block in multicomponent reactions (MCRs). MCRs allow the rapid synthesis of complex molecules from multiple starting materials in a single step. Researchers can explore diverse libraries of compounds by varying the reactants. In drug discovery, MCRs play a crucial role in lead optimization, enabling the efficient creation of analogs with potential therapeutic properties .

Anti-Proliferative Effects on Activated T Cells

1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has been investigated for its impact on activated T cells. These immune cells play a critical role in immune responses, but excessive proliferation can lead to autoimmune diseases or transplant rejection. The compound’s anti-proliferative effects make it a candidate for modulating T cell responses .

Intramolecular Michael Addition and 2,5-Diketopiperazines

The compound undergoes an intriguing intramolecular aza-1,4-Michael addition, resulting in the formation of 2,5-diketopiperazines. This structural motif is prevalent in natural products and bioactive compounds. Researchers can explore the biological activities of these derivatives, potentially uncovering novel drug leads .

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline-based compounds have attracted attention due to their diverse pharmacological activities. Researchers may investigate the specific effects of 1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one within this class. Potential applications include antimicrobial, anticancer, and anti-inflammatory properties.

Photophysical Properties and Sensing Applications

Exploring the photophysical properties of this compound could lead to applications in sensing and imaging. Researchers may investigate its fluorescence, absorption, and emission characteristics. Quinoline derivatives have been used as fluorescent probes and sensors for metal ions, pH, and biomolecules .

Materials Science and Organic Electronics

Given its fluorinated quinoline core, this compound might find utility in materials science. Fluorination often enhances electronic properties, making it relevant for organic electronics. Researchers could explore its use in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .

作用機序

特性

IUPAC Name |

1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMUEVSXADSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)